molecular formula C20H17FN4O2 B11175634 N-(2-fluorophenyl)-2-(6-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

N-(2-fluorophenyl)-2-(6-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

Cat. No.: B11175634
M. Wt: 364.4 g/mol
InChI Key: APFSCSFLCVTTJL-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[1,5-a]imidazole core, which is a fused bicyclic system containing both pyrazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-FLUOROPHENYL)-2-{6-METHYL-2-OXO-7-PHENYL-1H,2H,3H-PYRAZOLO[1,5-A]IMIDAZOL-3-YL}ACETAMIDE is unique due to its specific combination of the pyrazolo[1,5-a]imidazole core with the fluorophenyl and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(6-methyl-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetamide

InChI

InChI=1S/C20H17FN4O2/c1-12-18(13-7-3-2-4-8-13)19-23-20(27)16(25(19)24-12)11-17(26)22-15-10-6-5-9-14(15)21/h2-10,16H,11H2,1H3,(H,22,26)(H,23,27)

InChI Key

APFSCSFLCVTTJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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